

"11,12-De(methylenedioxy)danuphylline" chemical properties

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Compound of Interest

Compound Name: 11,12-
De(methylenedioxy)danuphylline

Cat. No.: B15560951

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Technical Guide: 11,12- De(methylenedioxy)danuphylline

For Researchers, Scientists, and Drug Development Professionals

Introduction

11,12-De(methylenedioxy)danuphylline is a naturally occurring indole alkaloid that has been isolated from plant species of the Kopsia genus, which are known for producing a rich variety of bioactive compounds. This technical guide provides a comprehensive overview of the known chemical properties of **11,12-De(methylenedioxy)danuphylline**, outlines typical experimental protocols for its isolation and characterization, and discusses its potential pharmacological activities based on related compounds. The information is intended to serve as a foundational resource for researchers interested in the further study and potential development of this compound.

Chemical Properties

11,12-De(methylenedioxy)danuphylline is a crystalline solid with solubility in a range of organic solvents.^[1] Its core structure is a complex indole alkaloid framework.

General Properties

Property	Value	Source
Molecular Formula	C ₂₃ H ₂₆ N ₂ O ₆	[2]
Molecular Weight	426.5 g/mol	[2]
CAS Number	888482-17-5	[1][3]
Appearance	Crystalline Solid	[1]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[1]
Melting Point	Data unavailable in the public domain; likely reported in the primary isolation literature.	
Boiling Point	Data unavailable.	

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification of **11,12-De(methylenedioxy)danuphylline**. The following tables are placeholders for the data expected to be found in the primary literature (Wang ZW, et al. Fitoterapia. 2017;119:8-11).[4]
[5][6][7]

2.2.1. ¹H and ¹³C NMR Spectroscopy

¹ H NMR (CDCl ₃) δ (ppm)	¹³ C NMR (CDCl ₃) δ (ppm)
Data from primary source	Data from primary source

2.2.2. Mass Spectrometry (MS)

MS (ESI+) m/z
Data from primary source

2.2.3. Infrared (IR) Spectroscopy

IR (KBr) ν_{\max} (cm ⁻¹)
Data from primary source

2.2.4. Ultraviolet (UV) Spectroscopy

UV (MeOH) λ_{\max} (nm)
Data from primary source

Experimental Protocols

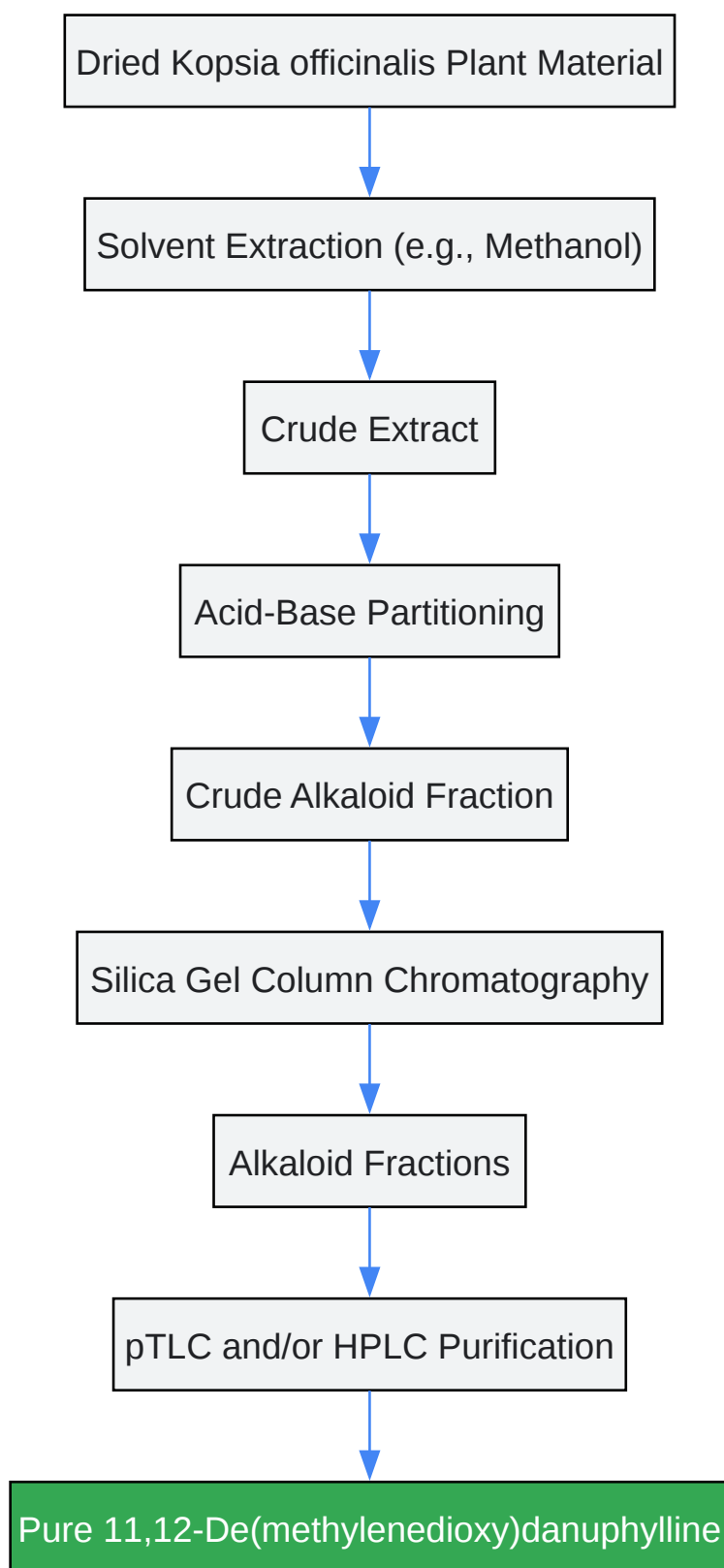
Detailed experimental protocols for the synthesis and biological evaluation of **11,12-De(methylenedioxy)danuphylline** are not yet widely available. However, based on the procedures for similar alkaloids from *Kopsia officinalis*, the following methodologies are representative.

Isolation and Purification of 11,12-De(methylenedioxy)danuphylline

The isolation of **11,12-De(methylenedioxy)danuphylline** from *Kopsia officinalis* typically involves a multi-step process:

- **Extraction:** The dried and powdered plant material (leaves and stems) is extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
- **Acid-Base Partitioning:** The crude extract is subjected to an acid-base extraction to separate the alkaloids from other components. The extract is dissolved in an acidic solution (e.g., 5% HCl) and washed with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic compounds. The aqueous layer is then basified (e.g., with NH₄OH) and extracted with an organic solvent (e.g., dichloromethane) to obtain the crude alkaloid fraction.

- Chromatographic Separation: The crude alkaloid fraction is subjected to a series of chromatographic techniques for purification. This may include:
 - Silica Gel Column Chromatography: The crude alkaloid mixture is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol) to separate the components based on polarity.
 - Preparative Thin-Layer Chromatography (pTLC): Further purification of fractions obtained from column chromatography can be achieved using pTLC.
 - High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure **11,12-De(methylenedioxy)danuphylline** is often performed using reversed-phase or normal-phase HPLC.



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Figure 1: General workflow for the isolation of **11,12-De(methylenedioxy)danuphylline**.

Structural Elucidation

The structure of the purified compound is elucidated using a combination of spectroscopic methods:

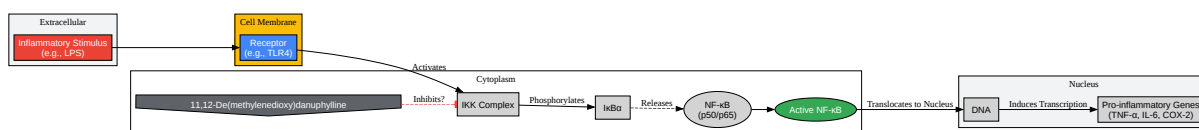
- **NMR Spectroscopy:** ^1H and ^{13}C NMR, along with 2D NMR techniques (COSY, HSQC, HMBC), are used to determine the carbon-hydrogen framework and the connectivity of the atoms.
- **Mass Spectrometry:** High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. Fragmentation patterns can provide further structural information.
- **IR Spectroscopy:** IR spectroscopy helps to identify the presence of key functional groups, such as carbonyls, hydroxyls, and amines.
- **UV-Vis Spectroscopy:** UV-Vis spectroscopy provides information about the electronic conjugation within the molecule.

Potential Pharmacological Activity

While specific studies on the biological activity of **11,12-De(methylenedioxy)danuphylline** are limited in the public domain, alkaloids from the Kopsia genus are known to possess a range of pharmacological properties, including anti-inflammatory, analgesic, and cytotoxic effects.

Anti-Inflammatory Activity

Many indole alkaloids exhibit anti-inflammatory properties. A plausible mechanism of action could involve the inhibition of pro-inflammatory signaling pathways, such as the NF- κ B pathway.



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Figure 2: Hypothetical anti-inflammatory signaling pathway possibly modulated by the compound.

Experimental Protocol for In Vitro Anti-Inflammatory Assay (General):

- **Cell Culture:** Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.
- **Cell Treatment:** Cells are pre-treated with various concentrations of **11,12-De(methylenedioxy)danuphylline** for a specified time (e.g., 1 hour).
- **Inflammatory Stimulation:** Inflammation is induced by adding an inflammatory agent like lipopolysaccharide (LPS).
- **Measurement of Inflammatory Markers:** After a suitable incubation period (e.g., 24 hours), the levels of pro-inflammatory markers such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in the cell culture supernatant are quantified using standard assays (e.g., Griess assay for NO, ELISA for cytokines).
- **Data Analysis:** The inhibitory effect of the compound on the production of these markers is calculated and the IC₅₀ value is determined.

Conclusion

11,12-De(methylenedioxy)danuphylline is an indole alkaloid with a well-defined chemical structure. While its biological activities have not been extensively reported, its origin from the Kopsia genus suggests potential for anti-inflammatory, analgesic, and cytotoxic properties. This technical guide provides the foundational chemical information and outlines standard experimental approaches to encourage further investigation into the pharmacological potential of this compound. The detailed spectroscopic data from the primary literature is essential for the definitive characterization and future research endeavors.

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